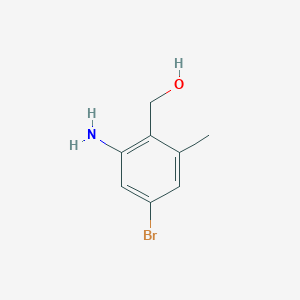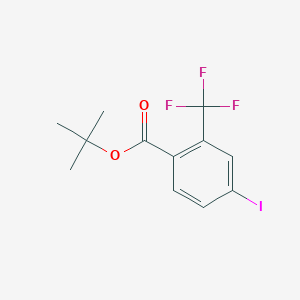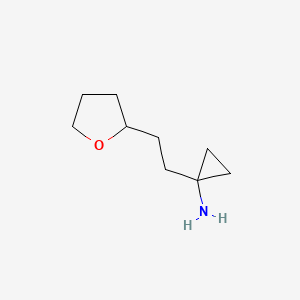
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H17NO
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine typically involves the reaction of cyclopropan-1-amine with 2-(tetrahydrofuran-2-yl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane and tetrahydrofuran rings provide structural stability and unique reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Cyclopropanamine: A simpler analog with only a cyclopropane ring and an amine group.
Tetrahydrofuran: A related compound with a tetrahydrofuran ring but lacking the cyclopropane and amine groups.
Cyclopropylamine: Another analog with a cyclopropane ring and an amine group but without the tetrahydrofuran ring.
Uniqueness
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring, an amine group, and a tetrahydrofuran ring. This combination provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-[2-(oxolan-2-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(5-6-9)4-3-8-2-1-7-11-8/h8H,1-7,10H2 |
InChIキー |
XFISHWZIBDMWLL-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCC2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



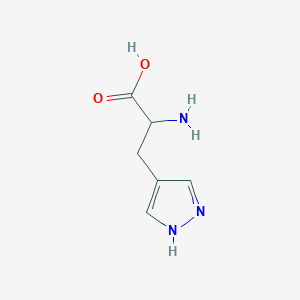


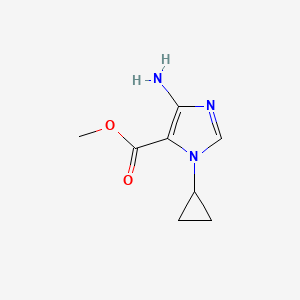
![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
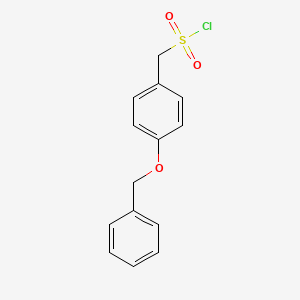

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
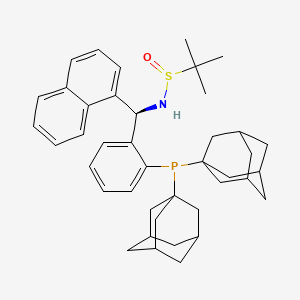
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
